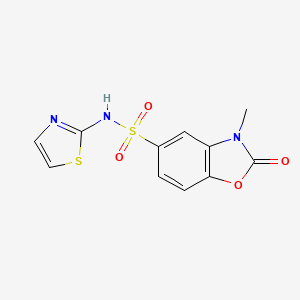
3-methyl-2-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a useful research compound. Its molecular formula is C11H9N3O4S2 and its molecular weight is 311.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-Methyl-2-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, focusing on antibacterial, anticancer, and enzyme inhibition properties.
Chemical Structure
The compound features a complex structure that combines thiazole and benzoxazole moieties, which are known for their pharmacological properties. The presence of a sulfonamide group enhances its biological activity by contributing to its interaction with various biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazole and benzoxazole exhibit potent antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria:
| Bacteria | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 | |
| Streptococcus pneumoniae | 0.03 | |
| Escherichia coli | 0.06 |
These findings indicate that the compound exhibits greater efficacy than traditional antibiotics such as ampicillin and streptomycin. The mechanism of action is suggested to involve inhibition of topoisomerase enzymes, which are crucial for bacterial DNA replication.
Anticancer Activity
The compound has also shown promise in anticancer applications. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) with significant increases in apoptotic markers:
This suggests that the compound could serve as a potential therapeutic agent against breast cancer by targeting specific cellular pathways involved in cell survival and proliferation.
Enzyme Inhibition
The compound's ability to inhibit carbonic anhydrase (CA) enzymes has been explored, revealing selective inhibition profiles:
| Enzyme | IC50 (nM) | Selectivity |
|---|---|---|
| CA IX | 10.93 - 25.06 | Selective over CA II |
| CA II | 1.55 - 3.92 | Less selective |
This selectivity is crucial for reducing side effects associated with non-selective inhibitors and highlights the potential for developing targeted therapies for conditions where CA IX is implicated, such as certain cancers.
Case Studies
- Antibacterial Efficacy : A study evaluated the spontaneous frequency of resistance (FoR) in S. aureus treated with the compound, demonstrating low FoR values (<2.3 × 10^-10), indicating a reduced likelihood of resistance development compared to traditional antibiotics .
- Anticancer Mechanism : Another investigation into the apoptosis-inducing capability of the compound revealed a significant increase in annexin V-FITC positive cells, indicating effective induction of apoptosis through mitochondrial pathways .
Propiedades
IUPAC Name |
3-methyl-2-oxo-N-(1,3-thiazol-2-yl)-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S2/c1-14-8-6-7(2-3-9(8)18-11(14)15)20(16,17)13-10-12-4-5-19-10/h2-6H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJJEQLQDLNSDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=NC=CS3)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














